molecular formula C20H26N4O3 B2934099 (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1286744-40-8

(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B2934099
CAS RN: 1286744-40-8
M. Wt: 370.453
InChI Key: KLPLFLQBPSTISO-FNORWQNLSA-N
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Description

(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.453. The purity is usually 95%.
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Scientific Research Applications

Analgesic Drug Development

One study detailed the synthesis and pharmacological activity of a new series of pyrazoles, leading to the identification of a σ1 receptor antagonist clinical candidate for pain management. This compound, characterized by outstanding aqueous solubility and high metabolic stability across species, demonstrates the potential for pyrazole derivatives in developing new analgesics with enhanced drug-like properties (Díaz et al., 2020).

Antimicrobial and Anticancer Applications

Another research focus is on novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showcasing potent antibacterial efficacies against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds also displayed significant biofilm inhibition activities, outperforming reference drugs like Ciprofloxacin. Their inhibitory activities against MurB enzyme highlight the potential of piperazine-linked pyrazole derivatives in combating bacterial resistance and treating cancer (Mekky & Sanad, 2020).

Molecular Interaction Studies

The interaction of CB1 cannabinoid receptor antagonists, featuring a pyrazole core, has been extensively studied to understand the binding interaction with the receptor, aiding in the design of new therapeutic agents targeting the endocannabinoid system. This research demonstrates the utility of pyrazole derivatives in elucidating receptor-ligand interactions for the development of drugs with specific action mechanisms (Shim et al., 2002).

Synthesis and Structural Analysis

Studies on the synthesis of novel compounds involving pyrazole and piperazine units emphasize the versatility of these moieties in creating compounds with potential biological activity. For example, the synthesis of 1,4-disubstituted piperazines with hypotensive activity illustrates the applicability of these structures in developing new therapeutic agents with specific cardiovascular effects (Mccall et al., 1982).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-26-18-6-4-17(16-19(18)27-2)5-7-20(25)23-13-10-22(11-14-23)12-15-24-9-3-8-21-24/h3-9,16H,10-15H2,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPLFLQBPSTISO-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)CCN3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)CCN3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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